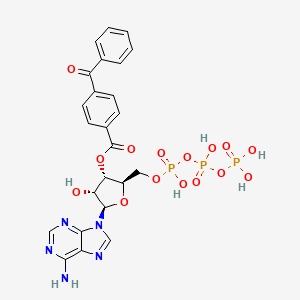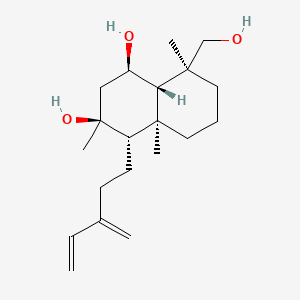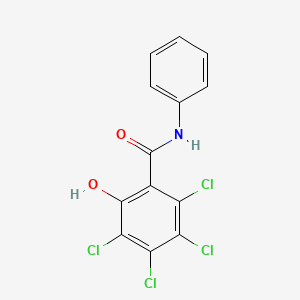
Tetrachlorosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrachlorosalicylanilide is a salicylanilide derivative where the hydrogens at positions 2, 3, 4 and 5 are substituted by chlorine.
科学的研究の応用
Photochemistry and Skin Reactions
A study on the photochemistry of 3,5,3′,4′‐tetrachlorosalicylanilide revealed its behavior when exposed to light and its potential long-term photobiological effects on skin, particularly in conditions like the persistent light reactor (Davies, Hilal, McKellar, & Phillips, 1975). Another research discussed the distribution and fate of Tetrachlorosalicylanilide (TCSA) in photosensitized guinea-pig skin following topical application and its long persistence in skin due to being a prohapten (Horio & Ofuji, 1976).
Wastewater Treatment Applications
Tetrachlorosalicylanilide (TCS) has been studied for its efficacy as a metabolic uncoupler in reducing sludge growth in activated sludge cultures. Studies demonstrated that TCS could reduce sludge growth rate significantly without adversely affecting substrate removal capabilities (Chen, Mo, & Liu, 2002), (Ye & Li, 2005).
Bacterial Inhibition
Research has identified substituted salicylanilides, including tetrachlorosalicylanilide, as inhibitors of two-component regulatory systems in bacteria. These compounds showed potential antibacterial activity against drug-resistant organisms like MRSA and VREF (Macielag et al., 1998).
Textile Industry
In the textile industry, studies have been conducted on the modification of textile materials with biocidal agents, including tetrachlorosalicylanilide, in the sol-gel process. These modifications aim to achieve antifungal and hydrophobic properties for various applications like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
特性
CAS番号 |
7426-07-5 |
|---|---|
製品名 |
Tetrachlorosalicylanilide |
分子式 |
C13H7Cl4NO2 |
分子量 |
351 g/mol |
IUPAC名 |
2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20) |
InChIキー |
BDOBMVIEWHZYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
その他のCAS番号 |
7426-07-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



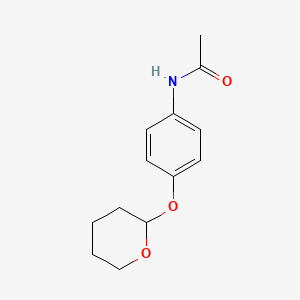
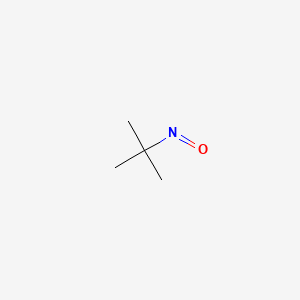
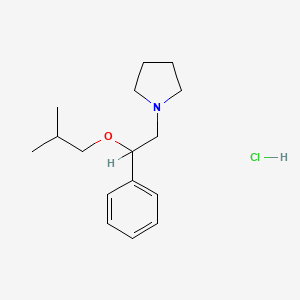
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
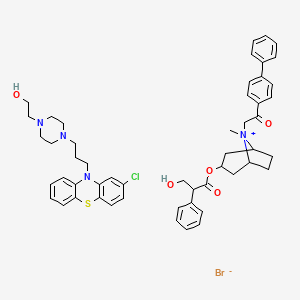
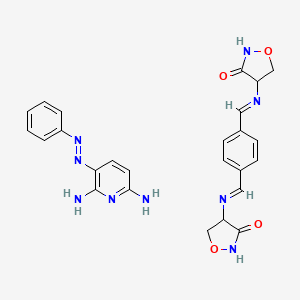
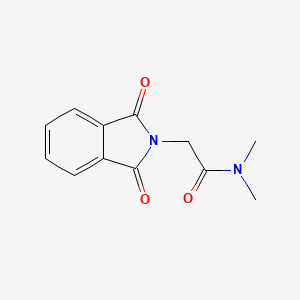
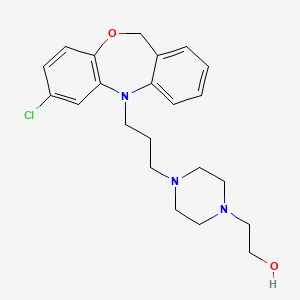
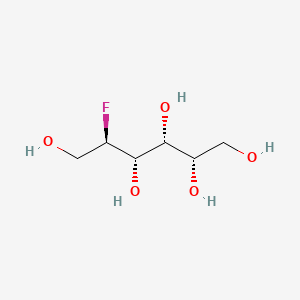

![2-[[3-[(2-Hydroxyphenyl)methyl]-1,3-diazinan-1-yl]methyl]phenol](/img/structure/B1203630.png)
